![molecular formula C13H13ClF3N3O2 B2957381 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 2060750-35-6](/img/structure/B2957381.png)

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

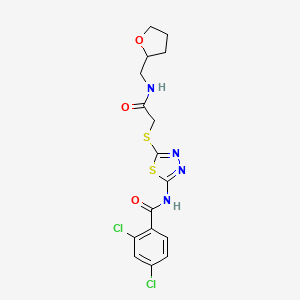

The compound “8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The synthesis involves the use of trifluoromethyl- pyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular structure of the compound involves a pyridinyl residue and a carboxylic amide part . The linker between these two parts can be lengthened by one methylene unit (CH2 → CH2CH2), and the phenyl substitution pattern can be changed from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.26 . It is a solid at room temperature and has a melting point of 175 -176 °C . The compound is 95% pure .Scientific Research Applications

Novel CCR4 Antagonists

Research has identified potent CCR4 antagonists that bind to the extracellular allosteric site, synthesized from structures similar to the 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. These antagonists have been shown to have high affinity in both binding and functional assays and exhibit the ability to induce endocytosis of CCR4, a feature not commonly shared by small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Anticancer and Antidiabetic Spirothiazolidines

A series of spirothiazolidine analogs derived from related chemical scaffolds have demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines, as well as antidiabetic activities through alpha-amylase and alpha-glucosidase inhibition (Flefel et al., 2019).

Tautomerism Studies

Investigations into the tautomerism of compounds structurally related to 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have provided insights into their behavior in both solution and solid states, offering potential applications in the design of flexible drug molecules (Šimůnek et al., 2017).

Synthetic Methodologies

Research into the synthetic methodologies of related spirocyclic compounds has led to the development of novel synthetic routes. These include one-pot, multi-component reactions for the synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, which are useful intermediates in the synthesis of a variety of organic molecules (Li et al., 2014).

Antimicrobial Spiro Thiazolinone Derivatives

Spiro thiazolinone compounds, synthesized through facile heterocyclization reactions, have shown promising antimicrobial activity. This research highlights the potential of spirocyclic compounds in the development of new antimicrobial agents (Patel & Patel, 2015).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N3O2/c14-9-5-8(13(15,16)17)6-18-10(9)20-3-1-12(2-4-20)7-19-11(21)22-12/h5-6H,1-4,7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNGIVACIYDKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2957298.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2957302.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide](/img/structure/B2957304.png)

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)

![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2957314.png)

![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)